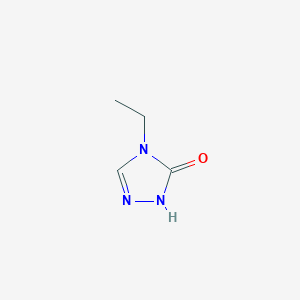

4-ethyl-4H-1,2,4-triazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by an ethyl group attached to the fourth position of the triazole ring and a hydroxyl group at the third position. Triazoles are known for their diverse chemical properties and potential biological activities, making them significant in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4H-1,2,4-triazol-3-ol can be achieved through several methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form ethyl hydrazinecarboxylate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Another method involves the use of ethyl isothiocyanate and hydrazine hydrate, which react to form the triazole ring through a cyclization process. This reaction is usually carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as ceric ammonium nitrate, can also enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the third position can be oxidized to form a carbonyl group, resulting in the formation of 4-ethyl-4H-1,2,4-triazole-3-one.

Reduction: The compound can be reduced to form 4-ethyl-4H-1,2,4-triazol-3-amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent oxidation.

Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: 4-Ethyl-4H-1,2,4-triazole-3-one

Reduction: 4-Ethyl-4H-1,2,4-triazol-3-amine

Substitution: Various alkyl or aryl-substituted triazoles

Aplicaciones Científicas De Investigación

4-Ethyl-4H-1,2,4-triazol-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: The compound has shown potential as an enzyme inhibitor, making it a valuable tool in biochemical studies. It can be used to study enzyme kinetics and inhibition mechanisms.

Medicine: Triazole derivatives, including this compound, have been investigated for their antimicrobial, antifungal, and anticancer properties. They are potential candidates for drug development.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-ethyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active site residues, while the ethyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of an ethyl group.

4-Phenyl-4H-1,2,4-triazol-3-ol: Contains a phenyl group, which significantly alters its chemical properties and biological activities.

4-Ethyl-4H-1,2,3-triazol-3-ol: An isomer with the nitrogen atoms arranged differently in the ring.

Uniqueness

4-Ethyl-4H-1,2,4-triazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the triazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The ethyl group enhances its hydrophobic interactions, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound in various applications.

Actividad Biológica

4-Ethyl-4H-1,2,4-triazol-3-ol is a member of the triazole family, which has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. Understanding its biological activity is essential for developing therapeutic applications.

This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of the hydroxyl group enhances its interaction with biological targets, making it a promising pharmacophore in drug design.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. Its structural characteristics allow it to act as both a hydrogen bond donor and acceptor, which increases its affinity for various biological targets .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against a range of pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values demonstrating strong activity .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.12 |

| This compound | S. aureus | 0.25 |

| This compound | Pseudomonas aeruginosa | 0.50 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies utilizing the MTT assay against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), significant cytotoxicity was observed, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 | 5.0 |

| MDA-MB-231 | 7.5 |

Anti-inflammatory Activity

Molecular docking studies suggest that this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-1 over COX-2. This selectivity points to its potential use in treating inflammatory conditions without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

A recent study synthesized various derivatives of 4-ethyl-4H-1,2,4-triazol-3-thiol and evaluated their biological activity. The findings indicated that certain derivatives exhibited enhanced anti-inflammatory effects through selective inhibition of COX enzymes . Another study highlighted the compound's ability to inhibit cell migration in cancer models, suggesting its role in preventing metastasis .

Propiedades

IUPAC Name |

4-ethyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-7-3-5-6-4(7)8/h3H,2H2,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRVPLFAMNQFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.